molecular formula C9H13N B1295259 2,6-Diethylpyridine CAS No. 935-28-4

2,6-Diethylpyridine

Cat. No.: B1295259
CAS No.: 935-28-4
M. Wt: 135.21 g/mol
InChI Key: WHTDCOSHHMXZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diethylpyridine is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications in Organometallic Chemistry

2,6-Diethylpyridine, as part of the terpyridine group, plays a significant role in organometallic catalysis. These compounds are utilized in various reactions including artificial photosynthesis, biochemical transformations, and polymerization reactions. Their use in catalysis emerged from initial reports on electrochemical and photochemical processes, indicating their versatility in organic and macromolecular chemistry (Winter, Newkome, & Schubert, 2011).

Ligand Synthesis and Complex Chemistry

Derivatives of 2,6-di(pyrazol-1-yl)pyridine, related to this compound, have been used as ligands for over 15 years. They are notable for their applications in luminescent lanthanide compounds for biological sensing, as well as iron complexes that exhibit unique thermal and photochemical spin-state transitions. This highlights the multifaceted applications of this compound derivatives in coordination chemistry and sensing technologies (Halcrow, 2005).

Mechanism of Action

Biochemical Pathways

Pyridine derivatives are known to participate in various biochemical reactions, including acting as ligands in coordination chemistry .

Action Environment

The action, efficacy, and stability of 2,6-Diethylpyridine can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For example, extreme pH or temperature conditions could potentially affect the stability of the compound, while the presence of other molecules could influence its binding to its targets.

Biochemical Analysis

Biochemical Properties

2,6-Diethylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the modulation of the enzyme’s activity, potentially affecting the metabolic pathways in which it is involved. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and can vary depending on the cell type. In some cell lines, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it may affect the expression of genes involved in oxidative stress responses, thereby impacting the cell’s ability to manage reactive oxygen species. Furthermore, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, potentially altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with cytochrome P450 enzymes, which can lead to either inhibition or activation of the enzyme’s catalytic activity. This interaction is often mediated by the nitrogen atom in the pyridine ring, which can coordinate with the heme iron in the enzyme’s active site. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Over extended periods, the degradation products of this compound may accumulate, potentially leading to changes in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may exert minimal effects on physiological processes, while higher doses can lead to significant biochemical and physiological changes. In some studies, high doses of this compound have been associated with toxic effects, including liver damage and alterations in metabolic enzyme activity. These dose-dependent effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence the levels of other metabolites in the cell, potentially affecting overall metabolic flux. Additionally, the interaction of this compound with cofactors such as NADPH can further modulate its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, this compound may interact with specific transporters or binding proteins that facilitate its movement within the cell. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its biological activity. It has been observed to localize in various cellular compartments, including the cytoplasm and mitochondria. The presence of this compound in these compartments can influence its interactions with specific biomolecules and its overall function. Additionally, post-translational modifications or targeting signals may direct this compound to specific organelles, further modulating its activity .

Properties

IUPAC Name

2,6-diethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-6-5-7-9(4-2)10-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTDCOSHHMXZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239449
Record name 2,6-Diethyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-28-4
Record name 2,6-Diethyl-pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diethyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 250-ml 3-neck jacketed reactor flask, 4.3 g (40.2 mmol) of 2,6-dimethylpyridine and 4.06 g (40.2 mmol) of triethylamine were dissolved by addition of 50 ml of anhydrous tetrahydrofuran, and the solution was cooled to −40° C., after which 28.7 ml (46 mmol) of 1.6 M butyllithium in hexane was added dropwise thereto. At the same time, the solution changed to deep red. Next, the solution was stirred for 1 hour, and then warmed to 0° C., after which 5.7 g (40.2 mmol) of methyl iodide was added dropwise thereto, followed by stirring for 1 hour. Then, the reaction product was concentrated, and the concentrate was dissolved in ethyl acetate, washed with water and saline, dried with anhydrous magnesium sulfate, and then concentrated again, thereby obtaining crude 2-ethyl-6-methylpyridine. Subsequently, 3.2 g of the obtained 2-ethyl-6-methylpyridine was placed in a 250-ml 3-neck jacketed reactor flask and dissolved by addition of 4.06 g (40.2 mmol) of triethylamine and 50 ml of anhydrous tetrahydrofuran. The solution was cooled to −40° C., and 28.7 ml (46 mmol) of 1.6 M n-butyllithium in hexane was added dropwise. At this time, the solution changed to deep red. Next, the solution was stirred for 1 hour, and then cooled to 0° C., after which 6.0 g (42 mmol) of methyl iodide was added thereto dropwise. Then, the cooling bath was removed, and the solution was stirred at room temperature for 1 hour, and then concentrated. The concentrate was dissolved in ethyl acetate, washed with water and saline, dried with anhydrous magnesium sulfate, and then concentrated again. The concentrate was purified by column chromatography (stationary phase: silicagel; eluent: n-hexane/ethyl acetate (6/1), thereby obtaining 2 g of 2,6-diethyl pyridine as liquid. The obtained 2,6-diethyl pyridine was analyzed by NMR.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
28.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of ethylmagnesium bromide in ethyl ether [prepared from Mg (16.5 g, 0.68 mol) and ethyl bromide (50 mL, 0.68 mol) in 500 mL of ether] was added dropwise to a mixture of 2,6-dichloropyridine (50 g, 0.34 mol) and NiCl2(dppp) (1.0 g, 2 mol) in anhydrous ethyl ether (500 mL) at 0° C. under N2 atmosphere. After addition, the resulting mixture was stirred at ambient temperature overnight, was then heated to reflux for about 3 hours. The suspension was poured into cushed ice (200 g) and the mixture was saturated with NH4Cl. The organic layer was separated and the aqueous phase was extracted with ether (200 mL×3). The combined organic layers were washed with water, brine, dried over Na2SO4 and concentrated to give the product (41.1 g, 89%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Synthesis routes and methods III

Procedure details

A mixture of NaOH (14.7 g, 0.37 mol), hydrazine monohydrate (15 mL) and 2,6-diacetylpyridine (6 g, 36.8 mmol) suspended in diethylene glycol (27 mL) was cautiously heated to 120° C. for 16 hours. The mixture was cooled to room temperature and partitioned between H2O and ether. The ether extracts were washed with 1 N NaOH, dried over MgSO4 and concentrated to a clear oil. Flash column chromatography (0% to 15% EtOAc in hexanes) gave the product as a clear oil (2.9 g, 58%). 1H NMR (400 MHz, CDCl3): δ 1.29 (t, J=7.8 Hz, 3 H), 2.80 (d, J=7.8 Hz, 2 H), 6.97 (d, J=2.0 Hz, 2 H), 7.51 (t, J=7.6 Hz, 1 H).
Name
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step Two
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diethylpyridine
Reactant of Route 2
Reactant of Route 2
2,6-Diethylpyridine
Reactant of Route 3
Reactant of Route 3
2,6-Diethylpyridine
Reactant of Route 4
Reactant of Route 4
2,6-Diethylpyridine
Reactant of Route 5
Reactant of Route 5
2,6-Diethylpyridine
Reactant of Route 6
Reactant of Route 6
2,6-Diethylpyridine
Customer
Q & A

A: 2,6-Diethylpyridine serves as a key starting material in the synthesis of a pyridine-derived tetraalcohol ligand with an NO4 donor set []. This synthesis involves a template reaction with aqueous formaldehyde in the presence of magnesium sulfate hydrate, leading to the formation of 2,6-C5H3N[CMe(CH2OH)2]2 []. This ligand exhibits versatile coordination chemistry and serves as a precursor to other valuable ligands like the tetratosylate, tetraazide, and pentaamine derivatives [].

A: In the presence of magnesium sulfate hydrate, this compound undergoes a remarkable reaction with aqueous formaldehyde []. This reaction leads to the addition of four hydroxymethyl groups to the 2 and 6 positions of the pyridine ring, resulting in the formation of 2,6-C5H3N[CMe(CH2OH)2]2 []. This transformation highlights the ability of this compound to participate in template reactions, affording valuable multidentate ligands.

ANone: The molecular formula for this compound is C9H13N. It has a molecular weight of 135.21 g/mol.

A: Yes, this compound has demonstrated its ability to function as a ligand in coordination chemistry [, , ]. For example, it reacts with nickel (II) and cobalt (II) salts to form complexes with approximate square-pyramidal geometry, indicating coordination through the nitrogen atom of the pyridine ring []. These complexes provide valuable insights into metal-ligand interactions and the influence of ligand structure on complex geometry.

A: While the methyl groups of this compound can be further alkylated to form isopropyl groups, attempts to introduce ethyl groups using phase-transfer catalyzed alkylation with methyl iodide have been unsuccessful []. This suggests that the steric hindrance imposed by the existing ethyl groups might hinder further ethylation at these positions.

A: Yes, this compound has been utilized in studies investigating the kinetics of proton transfer reactions with radical cations [, ]. Specifically, its reactions with the 9,10-dimethylanthracene radical cation have been examined, revealing valuable information about kinetic isotope effects, reaction mechanisms, and the role of quantum mechanical tunneling in proton transfer processes [, ].

A: While this compound is primarily known as a synthetic compound, research suggests its potential presence in natural sources [, ]. For instance, it has been identified as a constituent of Zingiberaceae (Golobe) [], highlighting the potential of natural products as sources of this compound.

A: Yes, there are alternative synthetic approaches to obtain 4-amino-2,6-diethylpyridine []. One convenient method involves a one-stage transformation starting from 2,6-diethyl-4(H)-pyranone []. This method offers an alternative pathway to this important substituted pyridine derivative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.